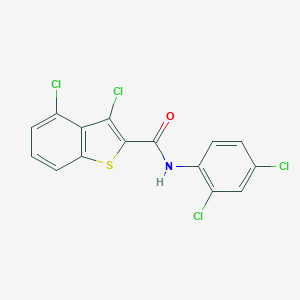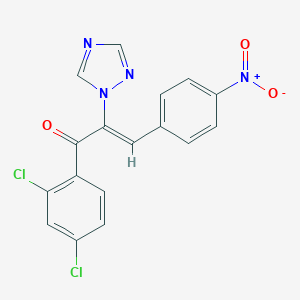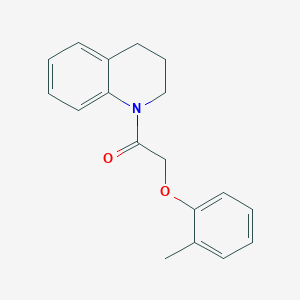
6,8-DIBROMO-N-(4-NITROPHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-DIBROMO-N-(4-NITROPHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-DIBROMO-N-(4-NITROPHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms at the 6 and 8 positions of the chromene ring.
Nitration: Nitration of aniline to form 4-nitroaniline.
Amidation: Coupling of the brominated chromene derivative with 4-nitroaniline to form the final carboxamide product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Halogen atoms (bromine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 6,8-dibromo-N-(4-aminophenyl)-2-oxo-2H-chromene-3-carboxamide.
Substitution: Formation of various substituted chromene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: Used as a precursor for the synthesis of various chromene derivatives with potential biological activities.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Anticancer Activity: Chromene derivatives are known for their anticancer properties, and this compound may be studied for similar effects.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6,8-DIBROMO-N-(4-NITROPHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE would depend on its specific biological target. Generally, chromene derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and bromine substituents could play a role in binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6,8-Dibromo-2-oxo-2H-chromene-3-carboxamide: Lacks the nitrophenyl group.
N-(4-Nitrophenyl)-2-oxo-2H-chromene-3-carboxamide: Lacks the bromine substituents.
Uniqueness
6,8-DIBROMO-N-(4-NITROPHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is unique due to the presence of both bromine and nitrophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C16H8Br2N2O5 |
|---|---|
Peso molecular |
468.05g/mol |
Nombre IUPAC |
6,8-dibromo-N-(4-nitrophenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H8Br2N2O5/c17-9-5-8-6-12(16(22)25-14(8)13(18)7-9)15(21)19-10-1-3-11(4-2-10)20(23)24/h1-7H,(H,19,21) |
Clave InChI |
GUTDTYCPSZPMEP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ETHYL (2Z)-5-[4-(ACETYLOXY)PHENYL]-2-[(3-BROMOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B405434.png)
![ETHYL (2Z)-2-{[2,4-BIS(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B405435.png)
![ethyl 2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405436.png)
![ethyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405438.png)
![2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B405439.png)
![3-[(1-Benzyl-1H-benzimidazol-2-yl)thio]-propanoic acid](/img/structure/B405440.png)
![2-[(phenylmethyl)sulfanyl]-1-[2-(phenyloxy)ethyl]-1H-benzimidazole](/img/structure/B405442.png)
![3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid](/img/structure/B405444.png)
![N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B405448.png)

![N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B405451.png)

![ETHYL (2Z)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B405455.png)
